molecular formula C17H16ClN3S B2946113 4-chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide CAS No. 866131-04-6

4-chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2946113
CAS No.: 866131-04-6
M. Wt: 329.85
InChI Key: OCOJSQUQOHLHJL-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide is a triazole-based compound featuring a sulfur-linked 4-chlorobenzyl group and a 3-methylbenzyl substituent at the 1-position of the triazole ring. Key attributes include:

  • Core structure: A 1,2,4-triazole ring, known for its versatility in medicinal chemistry due to hydrogen-bonding capacity and metabolic stability.
  • The 3-methylbenzyl group adds steric bulk, which may influence pharmacokinetic properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-[(3-methylphenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-13-3-2-4-15(9-13)10-21-12-19-17(20-21)22-11-14-5-7-16(18)8-6-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOJSQUQOHLHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Attachment of Benzyl Groups: The 4-chlorobenzyl and 3-methylbenzyl groups can be introduced through nucleophilic substitution reactions. These reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the sulfide linkage, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

4-chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Triazole derivatives are known to inhibit enzymes like cytochrome P450, which are involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450 by binding to the heme iron in the active site, thereby blocking the enzyme’s activity.

    Receptor Binding: It may interact with specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key triazole derivatives with structural similarities to the target compound:

Compound Name/ID Core Structure Substituents Molecular Formula Key Data (Synthesis/Purity) Reference
T03 1,2,4-triazole 4-Fluorobenzylsulfanyl C₉H₈FN₃S LC-MS: m/z 265.20 [M+H]⁺
GEN-2 1,2,4-triazole 4-Chlorobenzyl, 4-isopropyl, urea linkage C₁₇H₁₉ClFN₅O LC-MS: m/z 379.12 [M+H]⁺ (precursor)
CAS 944774-00-9 1,2,4-triazole 4-Chlorobenzyl, isopropylsulfanyl, allyl C₁₇H₂₀ClN₇S Not specified
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl) derivatives (96, 97) 1,2,4-triazole Trifluoromethylphenyl cyclopropyl, pyrrole carboxamide Varies SFC purity >98%, retention times 1.41–2.45

Key Comparative Insights

Electronic Effects of Substituents
  • The 4-chlorobenzyl group in the target compound and GEN-2 introduces electron-withdrawing effects, which may enhance electrophilic reactivity compared to the 4-fluorobenzyl group in T03. This difference could influence binding interactions in biological systems or catalytic activity .
Structural Conformation
  • reports a triazole derivative with a sulfanylidene group and chlorobenzylideneamino substituent, resolved via single-crystal X-ray diffraction (R factor = 0.055).

Biological Activity

4-Chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C17H16ClN3S
  • Molecular Weight : 329.85 g/mol
  • CAS Number : [specific CAS number not provided]

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl halides with triazole derivatives in the presence of a base. The compound can be purified through recrystallization or chromatography techniques.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, a study evaluated various triazole derivatives for their efficacy against human cancer cell lines, including MCF-7 (breast), SW480 (colon), and A549 (lung) cells. The results demonstrated that certain derivatives showed promising antiproliferative effects.

CompoundCell LineIC50 (µM)Mechanism of Action
4-Chlorobenzyl TriazoleMCF-710.5Induces apoptosis
4-Chlorobenzyl TriazoleSW48012.8Cell cycle arrest
4-Chlorobenzyl TriazoleA54914.2Apoptosis and necrosis

These findings suggest that the triazole ring plays a crucial role in enhancing the biological potency of these compounds .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Flow cytometry assays indicate that this compound can induce G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : The compound promotes apoptotic pathways, leading to increased cell death in tumor cells.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives, including our compound of interest, against various cancer cell lines. The study highlighted that modifications to the benzyl moiety could significantly influence biological activity. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chlorobenzyl 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl sulfide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For substitution reactions, a triazole-thiol intermediate is typically alkylated using 4-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization involves Design of Experiments (DOE) to test variables like temperature, solvent polarity, and stoichiometry. Statistical tools (e.g., response surface methodology) reduce trial iterations and identify ideal conditions .

Q. How should researchers characterize the purity and structural integrity of this sulfide derivative?

  • Methodological Answer : Use a combination of 1H^1H/13C^13C-NMR to confirm substituent positions and sulfur connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated for analogous triazole-thioethers .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Sulfide compounds may release toxic H₂S under acidic or reducing conditions. Use fume hoods, avoid strong acids/reductants (e.g., LiAlH₄), and monitor for sulfur byproducts. Follow institutional Chemical Hygiene Plans, including spill kits and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or designing derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like enzymes, guiding SAR for antimicrobial or anticancer activity. Reaction path searches (e.g., via GRRM) simulate intermediates in oxidation/reduction pathways .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected oxidation products)?

  • Methodological Answer : If oxidation yields sulfoxides instead of sulfones, use LC-MS/MS to distinguish isomers. Variable-temperature NMR can clarify dynamic equilibria. For conflicting crystallographic data, compare with analogous structures (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify packing effects .

Q. How can researchers optimize the compound’s stability under biological assay conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in PBS or cell media. Use LC-UV to track degradation products. Stabilizers like cyclodextrins or PEGylation mitigate hydrolysis. Compare with structurally stable analogs (e.g., 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole) .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC with a phenyl-hexyl column for sulfur-containing analogs. Membrane technologies (e.g., nanofiltration) separate by molecular weight, while centrifugal partition chromatography (CPC) isolates non-polar derivatives without silica gel adsorption .

Q. How do substituents on the benzyl groups affect biological activity?

  • Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl rings. Test against microbial panels (e.g., S. aureus, E. coli) to establish SAR. QSAR models correlate logP, polar surface area, and IC₅₀ values .

Data Contradiction and Validation

Q. How to address discrepancies in reported reaction yields for similar triazole sulfides?

  • Methodological Answer : Replicate reactions using standardized protocols (e.g., inert atmosphere, anhydrous solvents). Validate via interlaboratory studies and quantify byproducts via GC-MS. Compare with PubChem data for analogous compounds (e.g., 3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide) to identify systemic errors .

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